

An In-depth Technical Guide to 2-Chlorobenzamide: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Chlorobenzamide

Cat. No.: B146235

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzamide is a halogenated organic compound and a derivative of carboxylic acid.^[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.^[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive behavior of **2-chlorobenzamide**, with a focus on data relevant to research and development.

Chemical and Physical Properties

2-Chlorobenzamide is a white to off-white crystalline solid at room temperature with a faint characteristic odor.^{[1][2]} It is sparingly soluble in water but demonstrates greater solubility in organic solvents like ethanol, acetone, and dimethylformamide.^[1]

Tabulated Physical and Chemical Data

Property	Value	Source
Molecular Formula	C ₇ H ₆ CINO	[1] [2] [3] [4] [5] [6]
Molecular Weight	155.58 g/mol	[2] [3] [4] [5]
Appearance	White to off-white crystalline powder/solid	[1] [2] [4] [7]
Melting Point	141-145 °C	[2] [4] [7] [8] [9]
pKa	15.36 ± 0.50 (Predicted)	[1]
CAS Number	609-66-5	[1] [2] [3] [4] [5]
EC Number	210-195-6	[3]
PubChem CID	69111	[1] [3]

Molecular Structure

The structure of **2-chlorobenzamide** consists of a benzene ring substituted with a chlorine atom and an amide group at the ortho position.[\[1\]](#) The presence of the electron-withdrawing chlorine group significantly influences the compound's reactivity and stability.[\[1\]](#)

Structural Identifiers

Identifier	String	Source
SMILES	C1=CC=C(C(=C1)C(=O)N)Cl	[1] [3]
InChI	InChI=1S/C7H6CINO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H, (H2,9,10)	[1] [3]
InChIKey	RBGDLYUEXLWQBZ-UHFFFAOYSA-N	[1] [3]

Crystallography and Polymorphism

2-Chlorobenzamide is known to exhibit polymorphism, existing in at least two crystalline forms, designated as α and β . The α -form crystallizes in the monoclinic space group $P2_1/n$,

while the β -form adopts an orthorhombic $P2_12_12_1$ space group.[7] The β -form can undergo a solid-solid phase transformation to the α -form before melting.[7] The metastable α -form has been noted to be susceptible to grinding.[7]

Spectroscopic Data

^1H NMR Spectroscopy

The proton NMR spectrum of **2-chlorobenzamide** provides characteristic signals for the aromatic protons and the amide protons.

Chemical Shift (ppm)	Multiplicity	Assignment
7.773	d	Aromatic Proton
7.42	m	Aromatic Proton
7.40	m	Aromatic Proton
7.35	m	Aromatic Proton
6.56	s (broad)	Amide Proton (NH ₂)
6.42	s (broad)	Amide Proton (NH ₂)

Note: Data acquired in CDCl_3 .

Specific peak assignments can vary based on the reference and conditions.[10][11]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum shows distinct signals for the carbonyl carbon and the aromatic carbons. Data is available through various databases such as PubChem.[3]

IR Spectroscopy

The infrared spectrum of **2-chlorobenzamide** displays characteristic absorption bands for the amide functional group (N-H and C=O stretching) and the aromatic ring. Key peaks can be observed in publicly available spectral data.[3][12]

Mass Spectrometry

Mass spectrometric analysis of **2-chlorobenzamide** typically shows a molecular ion peak corresponding to its molecular weight. The most abundant peak (top peak) is often observed at m/z 139, with the second highest at m/z 155.[3]

Reactivity and Stability

2-Chlorobenzamide is stable under normal laboratory conditions.[1][2][13] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[2][13] Thermal decomposition may produce toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide. [2][13]

Key reactions involving **2-chlorobenzamide** include:

- Hydrodehalogenation: It can undergo palladium-mediated hydrodehalogenation to yield benzamide.[4]
- Reduction: Reduction with sodium borohydride (NaBH_4) in diglyme at elevated temperatures can produce 2-chlorobenzonitrile.[4]

Experimental Protocols

Synthesis of 2-Chlorobenzamide Derivatives

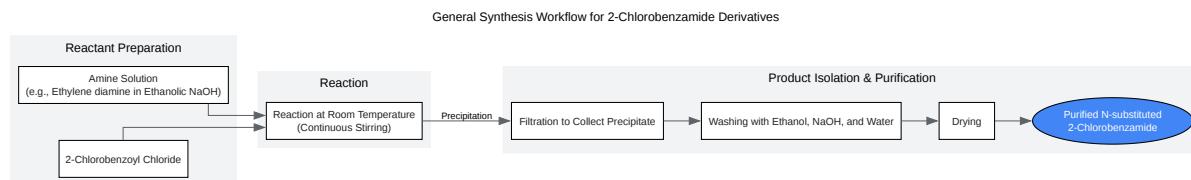
A general method for synthesizing derivatives of **2-chlorobenzamide** involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine.[14]

Example: Synthesis of N-(2-aminoethyl)-**2-chlorobenzamide**[14]

- Preparation of Reactant Solution: Dissolve an equimolar amount of ethylene diamine in 10 mL of ethanolic 1 N NaOH in a round-bottom flask.
- Addition of Acylating Agent: Add 2-chlorobenzoyl chloride dropwise to the stirred ethylene diamine solution over a period of 3 hours at room temperature. A magnetic stirrer should be used for continuous agitation.
- Isolation of Product: After 3 hours, the precipitated product is collected and dried.

- Purification: The crude product is washed with ethanol, followed by a wash with NaOH solution and water, and then air-dried to yield the final product.

The following diagram illustrates the general workflow for the synthesis of **2-chlorobenzamide** derivatives.



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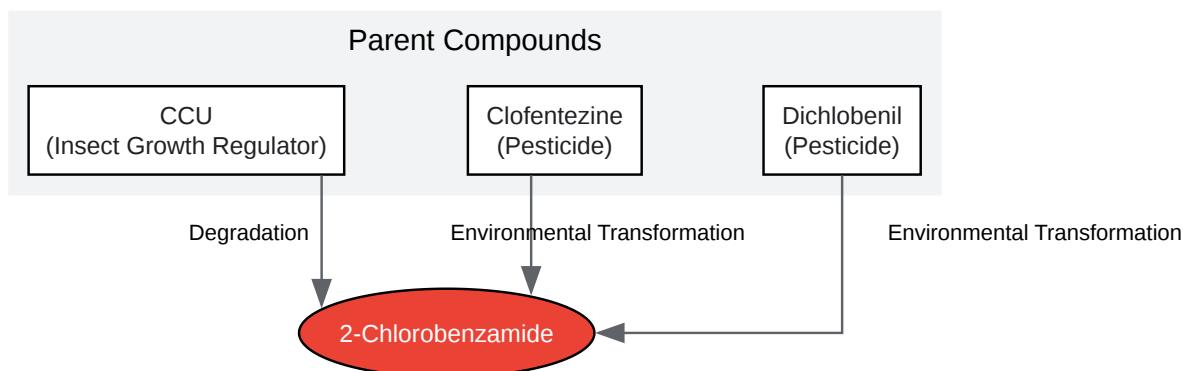
Caption: A diagram illustrating the key stages in the synthesis of N-substituted **2-chlorobenzamide** derivatives.

Biological Activity and Applications

2-Chlorobenzamide is recognized as a significant degradation product of the insect growth regulator CCU (1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea).[4] It is also an environmental transformation product of the pesticides clofentezine and dichlobenil.[3] While not a primary active pharmaceutical ingredient itself in many applications, its derivatives are of considerable interest in medicinal chemistry. Benzamide derivatives, in general, are known for a wide range of pharmacological properties, including antipsychotic, antihypertensive, antibacterial, and antimicrobial activities.[14]

The following diagram depicts the relationship of **2-chlorobenzamide** as a metabolite of other chemical agents.

2-Chlorobenzamide as a Transformation Product

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Caption: Logical relationship showing **2-Chlorobenzamide** as a metabolite or degradation product of various agrochemicals.

Conclusion

2-Chlorobenzamide is a well-characterized compound with a rich chemistry that makes it a valuable building block in synthetic organic chemistry. Its physical and chemical properties are well-documented, and its reactivity allows for a variety of chemical transformations. For researchers in drug development and materials science, understanding the fundamental properties and synthetic accessibility of **2-chlorobenzamide** and its derivatives is essential for the design and creation of novel molecules with desired biological or material properties.

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